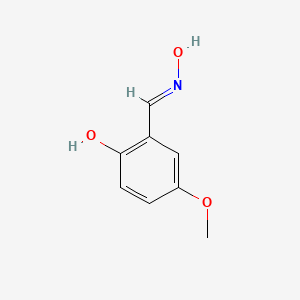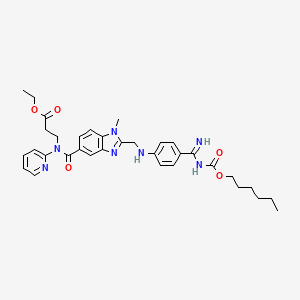
2-Hydroxy-5-methoxybenzaldehyde oxime, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methoxybenzaldehyde oxime (HMOX) is an organic compound with the molecular formula C7H7NO3. It is an oxime derivative of 2-hydroxy-5-methoxybenzaldehyde and is used in a variety of scientific research applications. This compound is widely used in the synthesis of various compounds, including drugs, dyes, and fragrances. HMOX is a white, crystalline solid with a melting point of 66-67°C.
Wirkmechanismus
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% acts as a reducing agent in the synthesis of various compounds. It reduces metal ions to their lower oxidation states, which can then be used to form metal complexes. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can act as an oxidizing agent, which can be used to oxidize organic molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive and readily available. However, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can be toxic if inhaled or ingested, so it should be handled with care.
Zukünftige Richtungen
Future research on 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% could focus on its potential therapeutic applications. Studies could be conducted to examine its ability to inhibit enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. Additionally, further research could be conducted to explore its potential as a reducing agent in the synthesis of various compounds. Finally, studies could be conducted to examine its potential as an oxidizing agent in the oxidation of organic molecules.
Synthesemethoden
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can be synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in aqueous solution. The reaction is carried out at a temperature of 40-60°C for 1-2 hours. The product is then isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as drugs, dyes, and fragrances. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-depressants. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been used in the synthesis of various metal complexes, such as copper, iron, and zinc complexes.
Eigenschaften
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-3-8(10)6(4-7)5-9-11/h2-5,10-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSRRHSCGPKAE-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxybenZaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)




![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)



